8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone

Antiparasitic Leishmaniasis Pharmacomodulation

Researchers face unreliable analog substitution due to extreme SAR sensitivity in nitroquinolones-position 4 substitution or halogen changes can abolish activity. This compound delivers a defined 4(1H)-quinolinone core with a 6-trifluoromethyl group, enabling precise pharmacomodulation. - Key functional handles: 8-nitro (reducible to amine) and 6-CF3 (nucleophilic substitution) - Direct application: Antileishmanial/antitrypanosomal SAR & antimicrobial screening - Supply: Research-grade (95%), solid, mp 104-106°C

Molecular Formula C10H5F3N2O3
Molecular Weight 258.156
CAS No. 190140-20-6
Cat. No. B2867357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone
CAS190140-20-6
Molecular FormulaC10H5F3N2O3
Molecular Weight258.156
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C10H5F3N2O3/c11-10(12,13)5-3-6-8(16)1-2-14-9(6)7(4-5)15(17)18/h1-4H,(H,14,16)
InChIKeyVWPBOSDUAAGUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone Overview


8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone (CAS 190140-20-6) is a synthetic heterocyclic compound with the molecular formula C10H5F3N2O3 and a molecular weight of 258.15 [1]. It features a 4(1H)-quinolinone core with a nitro group at the 8-position and a trifluoromethyl group at the 6-position. The compound is a solid with a reported melting point of 104-106 °C . It is primarily offered as a research chemical (95% purity) for laboratory use and as a building block in the synthesis of more complex molecules [2].

Workflow Synthetic building block for drug discovery libraries
Core scaffold 8-Nitroquinolinone core for SAR derivatization
Grade Research-grade (95%) suitable for laboratory synthesis

Uniqueness of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone


While the 8-nitroquinoline/quinolinone scaffold is a recognized pharmacophore for antiparasitic activity, its biological profile is highly sensitive to specific substitution patterns. The presence, position, and nature of substituents dramatically influence both potency and selectivity. For instance, introducing a substituent at position 4 can either abolish or maintain antileishmanial activity, and substituents like halogens or trifluoromethyl groups at specific positions are critical for activity against targets like Leishmania [1]. Furthermore, the introduction of a bromine atom at position 6 of the 8-nitroquinolin-2(1H)-one scaffold was shown to be crucial for high antitrypanosomal activity, with one derivative being 334 times more active than the unsubstituted pharmacophore [2]. This extreme sensitivity to specific structural features means that 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone, with its unique 4(1H)-quinolinone core and 6-trifluoromethyl substitution, cannot be reliably substituted with another nitroquinoline analog without risking a complete change or loss of the desired biological or chemical properties.

Position-6 substitution sensitivity
Antiparasitic potency varies dramatically with 6-substituent; 6-CF3 may not replicate established 6-halo activity without validation.
Core isomer mismatch
The 4(1H)-quinolinone core may differ in target engagement and reactivity from 2(1H)-quinolinone-based antiparasitic pharmacophores.

8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone Differentiation


Antileishmanial Potential

Direct quantitative data for 8-nitro-6-(trifluoromethyl)-4(1H)-quinolinone is unavailable. However, as a member of the 8-nitroquinoline class, it shares a scaffold with a known antileishmanial pharmacophore. Studies on related 8-nitroquinolines demonstrate potent activity. For instance, a hit compound (21) with a 2-hydroxy-8-nitroquinoline core showed an IC50 of 6.6 μM against Leishmania donovani promastigotes, with selectivity indices (CC50/IC50) ≥ 15 against mammalian cell lines [1]. This class-level evidence suggests potential for the target compound in antiparasitic research, though its specific substitution pattern (6-CF3, 4(1H)-quinolinone) will dictate its unique profile [2].

Antileishmanial context
Class-level
Target: No direct data available Reference compound (8-nitroquinoline derivative): IC50 6.6 µM (L. donovani promastigotes), selectivity index ≥15.
Class-level inference supports investigation; direct data needed.
In vitro promastigote assay; specific substitution may alter profile.
Antiparasitic Leishmaniasis Pharmacomodulation

Antitrypanosomal Potential

No direct biological data is available for the target compound. However, it is a close analog of the 8-nitroquinolin-2(1H)-one pharmacophore, which is known for antitrypanosomal activity. Structure-activity relationship (SAR) studies have shown that modifications at position 6 are critical. For example, introducing a bromine atom at position 6 resulted in a compound (12) with an EC50 of 12 nM against T. b. brucei, which is 334 times more active than the unsubstituted pharmacophore [1]. This indicates that a substituent at the 6-position, such as the trifluoromethyl group in the target compound, is a key determinant of potency and represents a unique feature for SAR exploration.

Antitrypanosomal context
Class-level
Target: No direct data available Reference compound (6-bromo-8-nitroquinolinone): EC50 12 nM (T. b. brucei trypomastigotes); 334-fold more active than unsubstituted pharmacophore in reported study.
6-position substituent is critical; 6-CF3 may provide distinct SAR profile.
In vitro assay on T. b. brucei; activity cannot be assumed for 6-CF3 analog.
Antiparasitic Trypanosoma brucei Kinetoplastid

Physicochemical Properties

The target compound's specific substitution pattern imparts distinct physicochemical properties. Its melting point is reported as 104-106 °C [1], and its predicted density is 1.541±0.06 g/cm³ [2]. While its exact logP is not experimentally reported, the 6-trifluoromethyl group is known to increase lipophilicity compared to unsubstituted analogs. For context, a related isomer, 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one, has a consensus logP of 1.47 . This suggests the target compound will have different solubility and partitioning characteristics than its positional isomers, impacting its behavior in assays and synthetic utility. Its predicted pKa of -4.16±0.50 indicates a very weak basicity at the quinoline nitrogen, which is relevant for understanding its ionization state under various pH conditions [2].

Physicochemical profile
Data to verify
Melting point: 104–106 °C Predicted density: 1.541±0.06 g/cm³ Predicted pKa: -4.16±0.50 Isomer logP context: 6-nitro-4-(trifluoromethyl)quinolin-2(1H)-one consensus logP 1.47
Distinct properties support synthetic route planning and assay design.
Predicted values; experimental confirmation advised.
Chemical Synthesis Physicochemical Properties LogP

Applications of 8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone


Chemical Synthesis Building Block

8-Nitro-6-(trifluoromethyl)-4(1H)-quinolinone serves as a versatile building block for creating novel chemical entities. Its structure contains two key functional groups: a nitro group (at position 8) which can be reduced to an amine for further derivatization, and a trifluoromethyl group (at position 6) which can participate in nucleophilic substitution reactions . The 4(1H)-quinolinone core is a privileged structure in medicinal chemistry. This combination makes it valuable for synthesizing diverse compound libraries in drug discovery programs.

Antiparasitic SAR Exploration

This compound is ideal for structure-activity relationship (SAR) studies focused on antiparasitic drug discovery. Its core, the 8-nitroquinoline/quinolinone scaffold, is a known antileishmanial and antitrypanosomal pharmacophore [1]. Crucially, its unique substitution pattern (a 6-CF3 group on a 4(1H)-quinolinone core) provides an opportunity to investigate how this specific modification affects potency, selectivity, and metabolic stability compared to other known active analogs [2]. It can be used as a starting point for pharmacomodulation to optimize a lead compound.

Broad-Spectrum Antimicrobial Screening

The compound can be investigated for potential antimicrobial properties. The presence of a nitro group is a common feature in many anti-infective drugs, including those with antimycobacterial activity [3]. Its close structural relation to the nitroquinolinone class, which has shown both antitrypanosomal and antitubercular activities, supports its exploration in this area [4]. It can be screened against bacterial, mycobacterial, and fungal strains to identify any novel antimicrobial activity and to understand its spectrum of action.

Application
Selection Property
Validation Focus
Heterocyclic synthesis building block
Reactive nitro and CF3 handles
Derivatization efficiency and library diversity
Antiparasitic SAR exploration
8-Nitroquinolinone core with 6-CF3 substitution
Activity modulation against Leishmania/Trypanosoma models
Antimicrobial screening research
Nitroquinolinone scaffold with potential anti-infective motifs
Spectrum of activity against bacterial, mycobacterial, and fungal strains

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